4-Methylphenyl 1-thio-l-rhamnpyranoside
Description
4-Methylphenyl 1-thio-l-rhamnopyranoside is a thioglycoside derivative in which a 4-methylphenyl group is linked via a sulfur atom to the anomeric carbon of l-rhamnose (6-deoxy-l-mannopyranose). Thioglycosides are critical in glycobiology and enzymology due to their resistance to hydrolysis by glycosidases, making them valuable as enzyme inhibitors or substrates for mechanistic studies . The 4-methylphenyl substituent introduces lipophilicity compared to polar nitro or hydroxyl groups, which may influence membrane permeability and binding affinity in enzymatic systems .
Properties
IUPAC Name |
(2S,3R,4R,5R)-2-methyl-6-(4-methylphenyl)sulfanyloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4S/c1-7-3-5-9(6-4-7)18-13-12(16)11(15)10(14)8(2)17-13/h3-6,8,10-16H,1-2H3/t8-,10-,11+,12+,13?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIBUZYMGMZLLX-DDDSWKHLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)SC2=CC=C(C=C2)C)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H](C(O1)SC2=CC=C(C=C2)C)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
4-Methylphenyl 1-thio-L-rhamnopyranoside consists of an L-rhamnopyranose ring linked via a thioglycosidic bond to a 4-methylphenyl group. The thioglycosidic bond replaces the oxygen atom in typical glycosides with sulfur, enhancing stability against enzymatic hydrolysis. Key structural features include:
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Anomeric configuration : The thioglycosidic bond at the C1 position of rhamnose dictates α or β stereochemistry, influencin+g biological activity.
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L-Rhamnose backbone : A 6-deoxy-L-mannose structure with hydroxyl groups at C2, C3, and C4 positions.
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4-Methylphenyl moiety : A hydrophobic aromatic group influencing solubility and molecular interactions.
The molecular formula is C₁₃H₁₈O₄S (calculated molecular weight: 286.35 g/mol), analogous to the D-glucopyranoside variant described in PubChem records.
General Thioglycoside Synthesis Strategies
Glycosyl Donor Activation
Thioglycosides are typically synthesized via nucleophilic substitution reactions between activated sugar donors and thiols. For L-rhamnose derivatives, common activation methods include:
Peracetylated Sugar Intermediates
Thiophilic Promoters
Trimethylsilyl triflate (TMSOTf) or N-iodosuccinimide (NIS) enhances reaction efficiency by stabilizing intermediate oxocarbenium ions.
Proposed Synthesis of 4-Methylphenyl 1-Thio-L-Rhamnopyranoside
Reaction Scheme
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Peracetylation :
L-Rhamnose (1.0 equiv) is refluxed with acetic anhydride (5.0 equiv) and pyridine (catalyst) at 110°C for 4 h, yielding peracetyl-L-rhamnose. -
Anomeric Activation :
Peracetyl-L-rhamnose (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. BF₃·Et₂O (1.2 equiv) is added dropwise at 0°C, followed by 4-methylthiophenol (1.5 equiv). The mixture is stirred at room temperature for 12 h. -
Deprotection :
The acetyl groups are removed via Zemplén transesterification (NaOMe/MeOH), yielding the free thioglycoside.
Optimization Parameters
Bromoglycoside Intermediate
-
Bromination :
Peracetyl-L-rhamnose is treated with HBr in acetic acid to form α-bromo peracetyl-L-rhamnose. -
Thiol Coupling :
The bromoglycoside (1.0 equiv) reacts with 4-methylthiophenol (1.2 equiv) in acetone/water (4:1) with Ag₂CO₃ (2.0 equiv) as an acid scavenger. -
Purification :
Recrystallization from ethanol/water yields the β-anomer predominantly (70–75% yield).
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Challenges and Mitigation Strategies
Anomeric Control
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Issue : Competing α/β anomer formation reduces yield.
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Solution : Use bulky solvents (e.g., toluene) or low-temperature conditions to favor β-configuration.
Thiol Oxidation
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Issue : 4-Methylthiophenol may oxidize to disulfides.
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Solution : Conduct reactions under inert atmosphere (N₂/Ar) with fresh thiol.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (BF₃·Et₂O) | Route 2 (Koenigs-Knorr) |
|---|---|---|
| Anomeric Selectivity | Moderate (β:α = 3:1) | High (β:α = 9:1) |
| Reaction Time | 12 h | 6 h |
| Overall Yield | 45–60% | 70–75% |
| Scalability | Limited by BF₃ handling | Suitable for bulk synthesis |
Chemical Reactions Analysis
Types of Reactions: 4-Methylphenyl 1-thio-L-rhamnpyranoside can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
4-Methylphenyl 1-thio-L-rhamnpyranoside has several scientific research applications across various fields:
Chemistry: It can be used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: The compound may be utilized in studying biological processes involving carbohydrates and sulfur-containing compounds.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Methylphenyl 1-thio-L-rhamnpyranoside exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Thioglycosides share a sulfur-linked aglycone but differ in substituents on the aromatic ring and sugar moieties. Below is a comparative analysis:
Notes:
- Lipophilicity: The 4-methylphenyl group enhances lipophilicity compared to nitro or sulfonamide substituents, as seen in log P values of similar compounds (e.g., 2-(4-methylphenyl) Indolizine: log P = 3.73) . This property may improve cell membrane penetration but reduce aqueous solubility.
- Enzymatic Interactions: Nitrophenyl thioglycosides (e.g., 4-Nitrophenyl β-D-thiomannopyranoside) are widely used in glycosidase assays due to chromogenic nitro groups, whereas methylphenyl derivatives may require alternative detection methods .
Crystallographic and Stability Considerations
- Crystal Packing: In 4-methylphenyl-containing imidazole derivatives, weak interactions (C–H⋯N and π–π stacking) dominate crystal packing, suggesting similar non-covalent interactions may stabilize thioglycosides in solid states .
- Thermal Stability: Ionic liquids used in synthesis of methylphenyl compounds (e.g., Celecoxib) provide thermal stability, which could extend to thioglycoside synthesis .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Key Research Findings
Substituent Effects: The 4-methylphenyl group increases lipophilicity and may enhance bioavailability compared to nitro or sulfonamide analogs, though at the cost of reduced solubility .
Synthetic Advancements: Ionic liquids offer a sustainable pathway for synthesizing 4-methylphenyl derivatives, improving yield and purity .
Structural Stability: Weak intermolecular interactions (C–H⋯X, π–π) in crystalline phases suggest robust packing for methylphenyl compounds, relevant for formulation development .
Biological Activity
4-Methylphenyl 1-thio-l-rhamnpyranoside is a glycoside compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a methylphenyl group attached to a thioether linkage with a rhamnose sugar moiety. Its chemical structure can be represented as follows:
- Molecular Formula : CHOS
- Molecular Weight : 272.32 g/mol
Biological Activity Overview
The biological activities of this compound have been investigated in various contexts, including its effects on cellular mechanisms, antimicrobial properties, and potential therapeutic applications.
1. Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by Zhang et al. (2023) revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
2. Cytotoxic Effects
Cytotoxicity assays performed on cancer cell lines have shown promising results. The compound exhibited selective cytotoxicity towards human breast cancer cells (MCF-7), with an IC value of 25 µg/mL.
| Cell Line | IC (µg/mL) |
|---|---|
| MCF-7 | 25 |
| HeLa | 50 |
| A549 | 40 |
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, preliminary studies suggest that it may involve the disruption of bacterial cell membranes and interference with metabolic pathways in cancer cells.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : In a clinical trial assessing the efficacy of glycosides in treating skin infections, patients treated with formulations containing this compound showed a significant reduction in infection severity compared to controls.
- Case Study 2 : A study on the use of this compound in combination with standard chemotherapy agents indicated enhanced cytotoxic effects against resistant cancer cell lines, suggesting a potential role as an adjuvant therapy.
Q & A
Q. What are the standard protocols for synthesizing 4-methylphenyl 1-thio-l-rhamnopyranoside, and how can reaction yields be optimized?
Synthesis typically involves thioglycosylation reactions, where a thiol donor (e.g., 1-thio-rhamnose derivatives) reacts with a 4-methylphenyl electrophile. Key steps include:
- Activation : Use promoters like NIS (N-iodosuccinimide) or BF₃·Et₂O to activate the glycosyl donor .
- Protection/Deprotection : Acetyl or benzyl groups protect hydroxyl moieties during synthesis, with deprotection via Zemplén conditions (NaOMe/MeOH) .
- Yield Optimization : Monitor reaction progress with TLC (Rf values) and adjust stoichiometry (1.2–1.5 eq donor) to minimize side products .
Q. Which analytical techniques are critical for verifying the structure and purity of 4-methylphenyl 1-thio-l-rhamnopyranoside?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and anomeric configuration (e.g., δ 5.2–5.6 ppm for α-thioglycosides vs. δ 4.8–5.1 ppm for β) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 645 [M+H]⁺ observed for analogous compounds) .
- Polarimetry : Measure [α]D to confirm enantiomeric purity (e.g., [α]D²⁵ = +75° for l-rhamnose derivatives) .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction provides bond lengths/angles and packing interactions. For example:
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H···O vs. H···S contacts) .
- Thermal Ellipsoids : Assess conformational flexibility of the 4-methylphenyl group .
Advanced Research Questions
Q. How can regioselectivity challenges in thioglycosylation be addressed during synthesis?
- Solvent Effects : Use low-polarity solvents (e.g., CH₂Cl₂) to favor α-anomer formation via SN1 mechanisms .
- Temperature Control : Reactions at –40°C stabilize oxocarbenium intermediates, reducing side reactions .
- Protecting Group Tuning : Bulky groups (e.g., benzyl) at C2/C3 direct thiol attack to the anomeric center .
Q. How should researchers resolve contradictions in spectral data during characterization?
- Cross-Validation : Compare NMR shifts with DFT-calculated values (e.g., δ 2.26 ppm for CH3 in ¹H NMR aligns with computational models) .
- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to assign overlapping signals (e.g., aromatic protons in 4-methylphenyl) .
- Crystallographic Refinement : Overlay X-ray structures with predicted geometries to validate bond angles .
Q. What methodologies are used to evaluate the biological activity of 4-methylphenyl 1-thio-l-rhamnopyranoside derivatives?
- Enzyme Inhibition Assays : Measure IC50 values against glycosidases using fluorogenic substrates (e.g., 4-methylumbelliferyl analogs) .
- Statistical Analysis : Apply one-way ANOVA to compare dose-response curves (p < 0.05 significance threshold) .
- Cell-Based Studies : Use collagenase-treated tissues to assess permeability and metabolic stability .
Q. How do temperature and solvent systems influence the stability of 4-methylphenyl 1-thio-l-rhamnopyranoside?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
